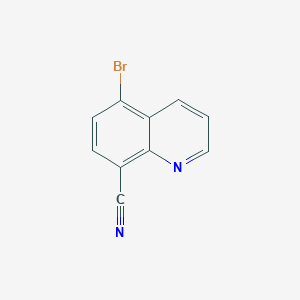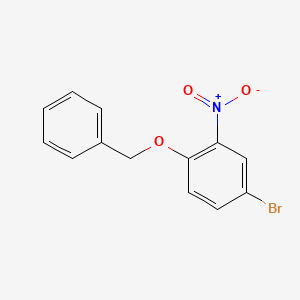
Styraxlignolide F
Übersicht
Beschreibung
Styraxlignolide F is a natural compound isolated from Styrax japonica . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of Styraxlignolide F is 534.55 . Its molecular formula is C27H34O11 . The IUPAC name is (3S,4S)-3-[(3,4-dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one .Physical And Chemical Properties Analysis
Styraxlignolide F is a solid, white to off-white compound .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Styraxlignolide F: has shown promise in inhibiting the growth of cancer cells. It is particularly effective against human lung and kidney cell lines, which are common types of cancer. The compound works by inhibiting protein synthesis within the cancer cells, leading to their death . This application is crucial as it opens up potential avenues for developing new cancer treatments.
Pharmaceutical Research
In the pharmaceutical field, Styraxlignolide F is utilized for its potential therapeutic properties. Its ability to inhibit cancer cell growth makes it a valuable compound for drug development and research into novel anticancer medications .
Cosmetics Industry
The compound’s biological activities suggest that it could be used in the cosmetics industry. While the specific applications in cosmetics are not detailed, the antioxidant properties of compounds from the same genus imply potential use in anti-aging products .
Health Products
Styraxlignolide F: is also used in health product research. Its biological activities, such as antioxidant and antifungal properties, make it a candidate for inclusion in health supplements and products aimed at improving overall well-being .
Ethnopharmacological Use
Plants from the genus Styrax , including compounds like Styraxlignolide F, have been used in traditional medicines. They have applications in treating skin diseases, peptic ulcers, and as antiseptics and analgesics. The ethnopharmacological use of these compounds is supported by their diverse biological activities .
Glycobiology Research
Styraxlignolide F: can aid researchers in the field of glycobiology. This field studies the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature. The compound’s interaction with proteins and its inhibitory effects on protein synthesis could provide insights into glycoprotein behaviors and functions .
Wirkmechanismus
Styraxlignolide F is a natural compound isolated from Styrax japonica . This article will delve into the mechanism of action of Styraxlignolide F, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
It has been suggested that styraxlignolide f may have potential anticancer properties .
Biochemical Pathways
It is known that the compound is derived from styraxlignolide a, which has been associated with the inhibition of the hemolytic activity of the complement system .
Pharmacokinetics
It is known that the compound has a molecular weight of 53455 and a chemical formula of C27H34O11 .
Result of Action
Styraxlignolide F has been shown to inhibit the growth of cancer cells in vitro . It has been found to have an inhibition rate of up to 50% against cancer cells in culture .
Action Environment
It is known that the compound is stable when stored at 4°c, away from moisture and light .
Eigenschaften
IUPAC Name |
(3S,4S)-3-[(3,4-dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O11/c1-33-18-6-4-15(11-20(18)34-2)9-17-16(13-36-26(17)32)8-14-5-7-19(21(10-14)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22-,23-,24+,25-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMJDNJKSCBKRL-ZYKRCLGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2[C@@H](COC2=O)CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the reported anti-cancer effects of Styraxlignolide F and related extracts from Styrax japonica bark?
A1: Research suggests that both Styraxlignolide F and the dichloromethane fraction of Styrax japonica bark extract exhibit anti-cancer activity. In vitro studies using human cancer cell lines (AGS, MCF-7, and A549) have shown that these substances can inhibit cancer cell growth and induce apoptosis [, ]. Notably, the dichloromethane fraction, which contains Styraxlignolide F along with other compounds, demonstrated stronger anti-cancer activity than isolated Styraxlignolide F, hinting at potential synergistic effects between different components in the extract [].
Q2: How was Styraxlignolide F structurally characterized?
A2: The structure of Styraxlignolide F was determined using a combination of spectroscopic and analytical techniques. These methods included:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




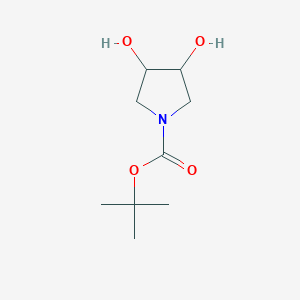
![5,5,10,10-Tetramethyl-5,10-dihydroindeno[2,1-a]indene](/img/structure/B1338913.png)
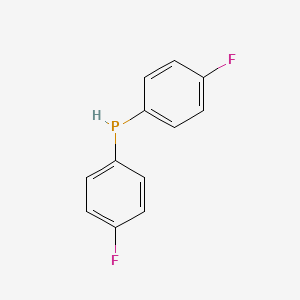
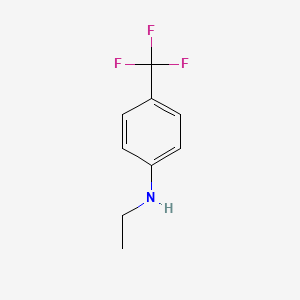

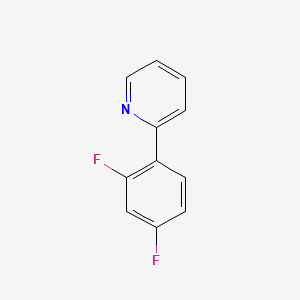
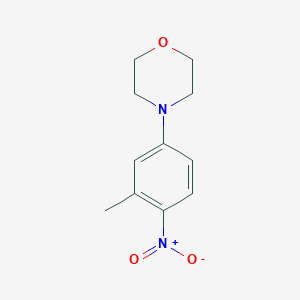
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B1338932.png)

